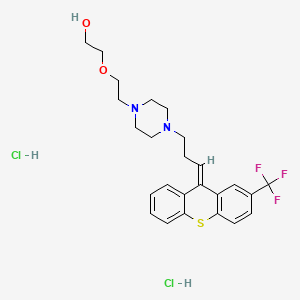

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is a complex organic compound that belongs to the class of thioxanthene derivatives. This compound is characterized by the presence of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. It is commonly used in the pharmaceutical industry due to its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves multiple steps:

Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors under acidic conditions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.

Attachment of Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled by linking the piperazine moiety to the thioxanthene core via an ethoxyethanol linker.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity. Key steps include:

Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized and purified.

Sequential Assembly: The intermediates are sequentially assembled under optimized conditions.

Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core.

Reduction: Reduction reactions can occur at the piperazine moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or trifluoromethyl iodide under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thioxanthene core.

Reduction: Reduced forms of the piperazine moiety.

Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Pharmacological Properties

Flupentixol exhibits multiple pharmacological actions:

- Dopaminergic Antagonism : It primarily acts as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. This mechanism helps in managing symptoms of schizophrenia and other psychotic disorders .

- Alpha-Adrenergic Antagonism : The compound also interacts with alpha-adrenergic receptors, contributing to its anxiolytic and antidepressant properties .

- Prolyl Oligopeptidase Inhibition : Flupentixol has been identified as an inhibitor of prolyl oligopeptidase, an enzyme implicated in various neuropsychiatric disorders .

Therapeutic Applications

Flupentixol is utilized in several therapeutic contexts:

- Antipsychotic Treatment : It is primarily prescribed for the treatment of schizophrenia, particularly in patients with poor medication compliance. The long-acting injectable form allows for sustained therapeutic levels, reducing the frequency of relapses .

- Anxiolytic and Antidepressant Effects : Beyond its antipsychotic properties, flupentixol has shown efficacy in treating anxiety and depressive disorders. Its combination with melitracen in products like Deanxit highlights its utility in managing mood disorders .

Case Studies and Clinical Insights

Research has documented various clinical outcomes associated with flupentixol use:

- Efficacy in Schizophrenia : A study demonstrated that flupentixol significantly reduced psychotic symptoms in patients compared to placebo controls. The long-term administration resulted in improved patient compliance and reduced hospitalization rates .

- Impact on Mood Disorders : Clinical trials have indicated that flupentixol can enhance mood stabilization in patients suffering from depression when used as an adjunct therapy alongside traditional antidepressants .

- Safety Profile : Flupentixol's side effects are generally manageable, with sedation and weight gain being the most commonly reported issues. Monitoring is essential to mitigate these effects during treatment .

Chemical and Structural Insights

The molecular structure of flupentixol contributes to its pharmacological activity:

- Molecular Formula : C25H31Cl2F3N2O2S

- Molecular Weight : 551.49 g/mol

- IUPAC Name : 2-[2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-piperazin-1-yl]ethoxy]ethanol dihydrochloride .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antipsychotic Treatment | Effective for managing schizophrenia; available as a long-acting injection |

| Anxiolytic Effects | Reduces anxiety symptoms; used in combination therapies |

| Antidepressant Properties | Enhances mood stabilization; effective adjunct therapy |

| Prolyl Oligopeptidase Inhibition | Potential role in treating neuropsychiatric disorders |

Mechanism of Action

The mechanism of action of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction cascades that ultimately result in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Fluphenazine Hydrochloride: Another thioxanthene derivative with similar biological activities.

Chlorpromazine: A phenothiazine derivative with comparable therapeutic effects.

Trifluoperazine: A piperazine derivative with similar pharmacological properties.

Uniqueness

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is unique due to its specific combination of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride, commonly referred to as flupenthixol, is a thioxanthene derivative notable for its diverse biological activities. This compound is primarily recognized for its role as an antipsychotic medication, functioning as a dopaminergic antagonist while also exhibiting anxiolytic and antidepressant properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Flupenthixol has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C25H31Cl2F3N2O2S |

| Molecular Weight | 551.49 g/mol |

| CAS Number | 1535-17-7 |

| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]ethanol dihydrochloride |

Flupenthixol primarily acts as a D1 and D2 dopamine receptor antagonist , which is crucial in managing symptoms of schizophrenia and other psychotic disorders. It also interacts with alpha-adrenergic receptors and exhibits inhibition of prolyl oligopeptidase (EC 3.4.21.26), which may contribute to its antidepressant effects .

Antipsychotic Effects

Flupenthixol is widely used in clinical settings for the treatment of schizophrenia, particularly in patients with poor medication compliance. Its long-acting formulation allows for reduced dosing frequency, enhancing patient adherence . Clinical studies have demonstrated significant improvements in psychotic symptoms among treated individuals.

Anxiolytic and Antidepressant Properties

In addition to its antipsychotic effects, flupenthixol has shown promise as an anxiolytic and antidepressant. Research indicates that it may help alleviate anxiety symptoms and improve mood in patients with depressive disorders . The dual action on both dopaminergic and serotonergic pathways likely underlies these additional therapeutic benefits.

Case Studies

Several studies have documented the efficacy of flupenthixol in various populations:

- Schizophrenia Management : A study involving patients with chronic schizophrenia reported a significant reduction in positive symptoms after treatment with flupenthixol compared to placebo .

- Anxiety Disorders : In a randomized controlled trial, flupenthixol demonstrated effectiveness in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder, showing a marked improvement on standardized anxiety scales .

- Depression : A meta-analysis suggested that flupenthixol is effective in treating depressive episodes, particularly when combined with other antidepressants .

Safety and Side Effects

While flupenthixol is generally well-tolerated, potential side effects include sedation, weight gain, and extrapyramidal symptoms typical of antipsychotic medications. Monitoring for these adverse effects is essential during treatment .

Properties

IUPAC Name |

2-[2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLQNNHGRZKSBV-JTEAASRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31Cl2F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.